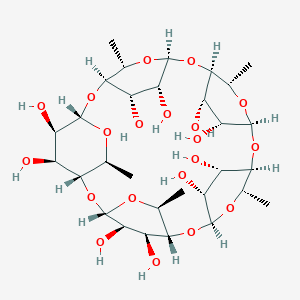
Cyclorhamnopentaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclorhamnopentaose is a cyclic oligosaccharide that is composed of five glucose units. It was first isolated from the fermentation broth of a bacterium called Streptomyces sp. Its unique cyclic structure has attracted the attention of many researchers, and its potential applications in various fields have been extensively studied.
Mécanisme D'action
The mechanism of action of cyclorhamnopentaose is not fully understood. However, it has been shown to interact with various proteins and enzymes, which may be responsible for its biological activities.
Effets Biochimiques Et Physiologiques
Cyclorhamnopentaose has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to modulate the immune system by enhancing the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cyclorhamnopentaose in lab experiments is its unique cyclic structure, which allows for specific interactions with proteins and enzymes. Additionally, its potential use as a drug delivery system makes it an attractive candidate for drug development. However, the limited availability of cyclorhamnopentaose and its high cost may be a limitation for its use in lab experiments.
Orientations Futures
There are several future directions for research on cyclorhamnopentaose. One direction is to further study its mechanism of action and interactions with proteins and enzymes. Another direction is to explore its potential use as a drug delivery system for targeted drug delivery. Additionally, further studies on its potential applications in various fields, such as agriculture and food industry, may be of interest.
Méthodes De Synthèse
The synthesis of cyclorhamnopentaose can be achieved through the fermentation of Streptomyces sp. The bacterium produces cyclorhamnopentaose as a secondary metabolite. The purification of cyclorhamnopentaose from the fermentation broth can be achieved through various chromatographic techniques.
Applications De Recherche Scientifique
Cyclorhamnopentaose has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and immunomodulatory activities. It has also been studied for its potential use as a drug delivery system.
Propriétés
Numéro CAS |
159495-25-7 |
|---|---|
Nom du produit |
Cyclorhamnopentaose |
Formule moléculaire |
C30H50O20 |
Poids moléculaire |
730.7 g/mol |
Nom IUPAC |
(1R,3S,5S,6R,8S,10S,11R,13S,15S,16R,18S,20S,21R,23S,25S,26S,27R,28S,29R,30S,31R,32S,33R,34S,35R)-5,10,15,20,25-pentamethyl-2,4,7,9,12,14,17,19,22,24-decaoxahexacyclo[21.2.2.23,6.28,11.213,16.218,21]pentatriacontane-26,27,28,29,30,31,32,33,34,35-decol |
InChI |
InChI=1S/C30H50O20/c1-6-21-11(31)16(36)26(41-6)47-22-7(2)43-28(18(38)13(22)33)49-24-9(4)45-30(20(40)15(24)35)50-25-10(5)44-29(19(39)14(25)34)48-23-8(3)42-27(46-21)17(37)12(23)32/h6-40H,1-5H3/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
GGQUYBHXGXCEBI-FFNZEYDHSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@@H](O2)[C@@H]([C@@H]6O)O)C)C)C)C)O)O |
SMILES |
CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(O2)C(C6O)O)C)C)C)C)O)O |
SMILES canonique |
CC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(O2)C(C6O)O)C)C)C)C)O)O |
Synonymes |
cyclo-rhamnopentaose cyclorhamnopentaose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



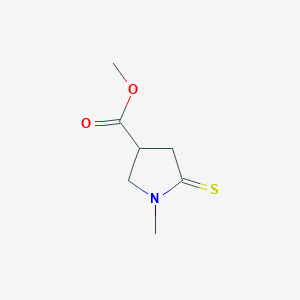
![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)
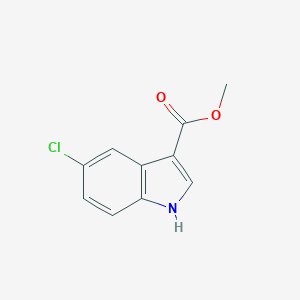
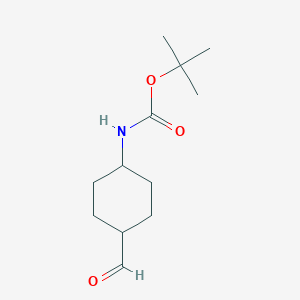
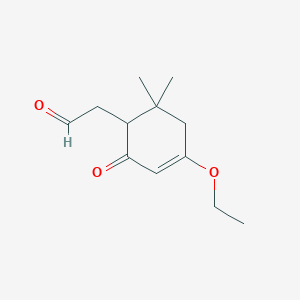
![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)



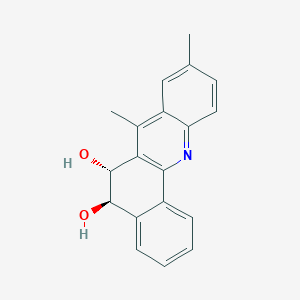

![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)
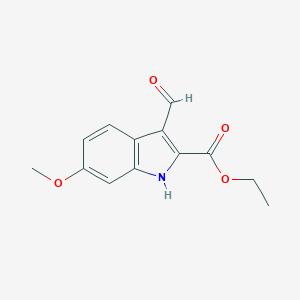
![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)